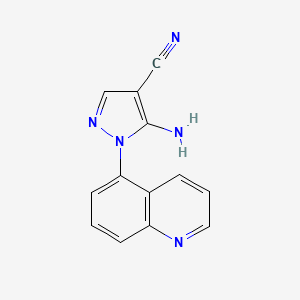

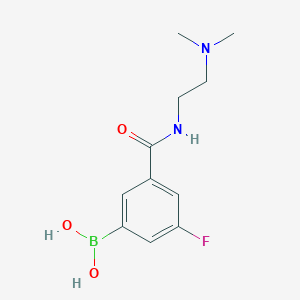

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

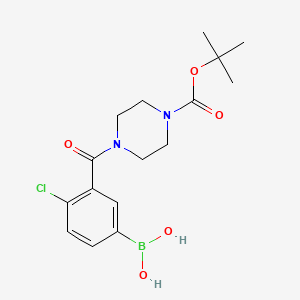

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of heterocycles . It is a part of the quinolinyl-pyrazoles family, which has been studied extensively due to its versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, a novel compound was synthesized by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

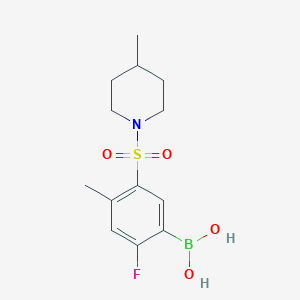

The molecular structure of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is characterized by a hetero nucleus with a chemical formula of C16H10N6. Theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .Chemical Reactions Analysis

The chemical reactions involving 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile are complex and involve multiple steps . For instance, the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .Applications De Recherche Scientifique

Synthesis of Quinolinyl-Pyrazoles

Quinolinyl-pyrazoles are synthesized for their pharmacological potential. The compound serves as a precursor in the synthesis of these derivatives, which have been studied for their efficacy against typical drugs in the market .

Pharmacological Evolution

Recent studies have focused on the pharmacological evolution of quinoline allied pyrazoles. The compound’s unique structure allows for interaction with cells and bioassays, making it a candidate for developing less toxic and more potent medicinal compounds .

Anti-Cancer Research

The pyrazole ring present in the compound is known for its anti-tumor properties. Research into 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile derivatives could lead to the development of new anti-cancer agents .

Development of Anti-Inflammatory Drugs

Pyrazole derivatives exhibit anti-inflammatory properties. This compound could be used to synthesize new drugs that target inflammation-related pathways .

Anti-Microbial and Anti-Parasitic Applications

The compound has potential use in creating anti-microbial and anti-parasitic agents due to its structural similarity to other bioactive pyrazoles .

Analgesic and Anti-Pyretic Uses

Due to the analgesic and anti-pyretic properties of pyrazole derivatives, this compound could be instrumental in the development of pain relief and fever-reducing medications .

Anti-Depressant and Anti-Convulsant Effects

Research into the neurological applications of pyrazole derivatives suggests potential uses for 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile in treating depression and convulsions .

Green Chemistry and Catalysis

The compound’s synthesis involves environmentally benign methods, aligning with the principles of green chemistry. It also has implications in catalysis, using alumina–silica-supported MnO2 as a recyclable catalyst .

Orientations Futures

The future directions for the study of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile and related compounds involve further exploration of their synthesis, properties, and potential applications. The goal is to develop less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Propriétés

IUPAC Name |

5-amino-1-quinolin-5-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c14-7-9-8-17-18(13(9)15)12-5-1-4-11-10(12)3-2-6-16-11/h1-6,8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJNUFRXMVISPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N3C(=C(C=N3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)